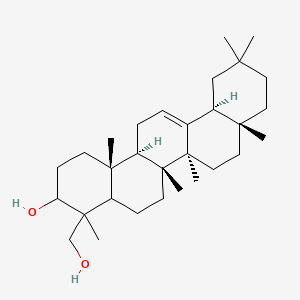

Olean-12-ene-3,24-diol

Description

Overview of Pentacyclic Triterpenoids and the Oleanane (B1240867) Skeleton

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, composed of thirty carbon atoms arranged in a characteristic five-ring structure. These compounds are biosynthesized in plants from the precursor squalene (B77637) and are categorized into several main skeletal types, including oleanane, ursane, lupane, and friedelane. mdpi.comnih.gov The oleanane skeleton, derived from the cyclization of β-amyrin, is one of the most common and extensively studied frameworks. mdpi.com It is characterized by a 6-6-6-6-6 fused ring system. mdpi.com

The oleanane structure features a double bond at the C12-C13 position and is often substituted with various functional groups, such as hydroxyl, carboxyl, and glycosyl moieties, at different positions on the rings. mdpi.com This structural variability gives rise to a wide array of oleanane-type triterpenoids with a broad spectrum of biological activities. nih.gov

Significance of Triterpenoid (B12794562) Diols in Phytochemistry and Biological Discovery

Triterpenoid diols, which are triterpenoids bearing two hydroxyl (-OH) groups, are of particular interest in phytochemistry and biological research. The position and stereochemistry of these hydroxyl groups significantly influence the compound's polarity, solubility, and, most importantly, its interaction with biological targets. researchgate.net The presence of these diol functionalities can enhance the compound's potential for hydrogen bonding, a key factor in molecular recognition and biological activity.

Research has demonstrated that triterpenoid diols exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. mdpi.comresearchgate.net For instance, erythrodiol (B191199) (olean-12-ene-3β,28-diol), a well-known triterpenoid diol found in olive oil, has been shown to possess anti-inflammatory and antiproliferative properties. mdpi.comcaymanchem.com The study of triterpenoid diols is therefore a fertile area for the discovery of new lead compounds for drug development.

Rationale for Comprehensive Research on Olean-12-ene-3,24-diol

This compound, also known as 24-hydroxy-β-amyrin, is a naturally occurring pentacyclic triterpenoid of the oleanane class. preprints.org Its structure is characterized by hydroxyl groups at the 3β and 24 positions. preprints.org Comprehensive research into this specific compound is warranted for several reasons. Firstly, its structural similarity to other biologically active triterpenoid diols suggests that it may also possess significant pharmacological properties. Secondly, its isolation from plants of the Phyllanthus genus, which have a long history of use in traditional medicine, points towards its potential therapeutic relevance. nih.govinvivochem.commedchemexpress.com

Furthermore, understanding the biological activities of this compound contributes to a deeper understanding of the structure-activity relationships within the oleanane triterpenoid class. By investigating the specific effects of hydroxylation at the C-24 position, researchers can gain valuable insights into how subtle structural modifications can modulate biological activity. This knowledge is crucial for the rational design and semi-synthesis of novel and more potent therapeutic agents based on the oleanane scaffold. The compound's documented anti-inflammatory and antioxidant potential makes it a compelling candidate for further investigation. semanticscholar.org

Detailed Research Findings

While specific quantitative bioactivity data for this compound is not extensively reported in publicly available literature, the activities of closely related oleanane triterpenoids provide a strong basis for inferring its potential biological profile. The following tables present data for analogous compounds, which are structurally similar and serve as a valuable reference for the anticipated activities of this compound.

Table 1: Anti-inflammatory Activity of Selected Oleanane Triterpenoids

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| 2α,3β,19α-trihydroxy-24-oxo-olean-12-en-28-oic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 5.4 | semanticscholar.org |

| Arjunic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 7.8 | semanticscholar.org |

| Arjunolic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 4.0 | semanticscholar.org |

| Asiatic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 8.9 | semanticscholar.org |

| Erythrodiol | Phorbol ester-induced ear edema | Mouse model | - | caymanchem.com |

Table 2: Antioxidant Activity of Selected Oleanane Triterpenoids

| Compound | Assay | Method | Activity/IC50 | Reference |

| Oleanolic acid | DPPH radical scavenging | Spectrophotometry | IC50 = 61.5 µg/mL | nih.gov |

| Erythrodiol | Reactive Oxygen Species (ROS) production | DCFDA assay in MCF-7 cells | Induces ROS at 100 µM | caymanchem.com |

| Erythrodiol | Glutathione (GSH) levels | Assay in HepG2 cells | Significant decrease | mdpi.com |

| Oleanolic acid derivative | DPPH radical scavenging | Spectrophotometry | 88.30% scavenging | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22?,23-,24?,26-,27+,28?,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWLPZMPTFQYQI-CKRSNBQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O)C)C)[C@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Advanced Characterization Methodologies

Natural Occurrence and Distribution in Plant Species

Olean-12-ene-3,24-diol has been identified in a variety of plant species, spanning several families and geographical regions. It can exist as a free diol or, more commonly, as an aglycone core (sapogenin) of more complex saponin (B1150181) glycosides.

Detailed phytochemical investigations have confirmed the presence of this compound in several specific plants.

Salix viminalis : Commonly known as the basket willow or osier, this species of poplar has been identified as a natural source from which this compound can be obtained.

Diospyros morrisiana : While the genus Diospyros is known for its rich production of triterpenoids, the specific isolation of this compound from Diospyros morrisiana is not extensively documented in available literature. However, related species like Diospyros buxifolia are utilized in traditional medicine and are known to contain a variety of secondary metabolites. researchgate.net

Adiantum capillus-veneris : Known as the maidenhair fern, this plant has been a subject of phytochemical studies. While the direct isolation of this compound is not explicitly detailed, research has confirmed the presence of closely related oleanane (B1240867) triterpenoids, such as olean-12-en-3-one (B196042) and olean-18-en-3-one. scispace.com The identification of these compounds was significant as they represented the first examples of oleananes isolated from Adiantum ferns. scispace.com

Zornia brasiliensis : In this Brazilian medicinal plant, Olean-12-ene-3β,24-diol has been identified as a fundamental aglycone nucleus of its triterpenoidal oleanane saponins (B1172615). It exists as the non-sugar core of more complex molecules within the plant.

Dendropanax morbifera Léveille : This Korean endemic species, belonging to the Araliaceae family, is a confirmed source of this compound. The compound has been successfully isolated from the stems and leaves of the plant.

Below is an interactive table summarizing the plant sources.

Table 1: Documented Plant Sources of this compound and Related Compounds

| Plant Species | Family | Common Name | Compound Status |

|---|---|---|---|

| Salix viminalis | Salicaceae | Basket Willow | Isolated Compound |

| Dendropanax morbifera Léveille | Araliaceae | Hwangchil | Isolated Compound |

| Zornia brasiliensis | Fabaceae | Urinana | Identified as Aglycone |

| Adiantum capillus-veneris | Pteridaceae | Maidenhair Fern | Related oleananes found scispace.com |

The distribution of oleanane-type triterpenoids like this compound is of significant interest in the fields of biogeography and chemotaxonomy. These compounds can serve as chemical markers, helping to classify plants and understand their evolutionary relationships. frontierspartnerships.org

Araliaceae : In the Araliaceae family, which includes Dendropanax morbifera, oleanane-type triterpenoids are major and characteristic constituents. nih.gov Their presence and structural variations are key markers for classifying species within the genus Panax, a close relative of Dendropanax. researchgate.netnih.gov

Fabaceae : The Fabaceae (legume) family, containing Zornia brasiliensis, is well-known for producing a vast array of oleanane saponins. nih.gov Soyasaponins, found in soy (Glycine max) and other legumes, are complex oleanane triterpenoids that are studied extensively. nih.gov

Pteridaceae : The discovery of oleanane compounds in the fern Adiantum capillus-veneris was a noteworthy chemotaxonomic finding, as these types of triterpenoids were not previously associated with this genus. scispace.com This suggests a unique biosynthetic pathway within this lineage of ferns.

Extraction and Purification Strategies

The isolation of this compound from plant matrices requires a multi-step process involving extraction to remove the compound from the plant material, followed by purification to separate it from other metabolites.

The initial step in isolating this compound involves extraction using organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. This compound is soluble in organic solvents like chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone, but generally insoluble in water. biocrick.com

A common strategy is sequential extraction, where the dried and powdered plant material is successively soaked in solvents of increasing polarity. For instance, a sequence might start with a non-polar solvent like hexane (B92381) to remove lipids and waxes, followed by solvents of intermediate polarity like dichloromethane or ethyl acetate, and finally a highly polar solvent like methanol (B129727) or ethanol. This method helps to create fractions enriched with compounds of similar polarity, simplifying subsequent purification steps.

Following initial extraction, the resulting crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are essential for purifying this compound to a high degree.

Column Chromatography (CC) : This is a fundamental purification technique. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, HPLC is the method of choice. It offers higher resolution and speed compared to standard column chromatography. HPLC is also used to determine the purity of the final isolated compound, often achieving purity levels of 98% or higher. nih.govpureonebio.com

In many plants, such as Zornia brasiliensis, this compound exists as the aglycone core of saponins. To isolate the aglycone, the sugar chains (glycosides) attached to it must be cleaved. This is typically achieved through hydrolysis.

Acid Hydrolysis : This is the most common and preferred method for cleaving the glycosidic bonds of saponins to yield the sapogenin (aglycone). researchgate.net The saponin-rich extract is heated with an acid, such as hydrochloric acid (HCl), in an aqueous or alcoholic solution. plos.orgmdpi.com The acid catalyzes the breakdown of the O-linked glycosidic bond, releasing the sugar moieties and the free aglycone. plos.org Conditions such as temperature, acid concentration, and reaction time must be carefully controlled to maximize the yield of the aglycone and prevent the formation of unwanted byproducts or artifacts. mdpi.com More recent advancements include microwave-assisted acid hydrolysis (MAAH), which can significantly reduce reaction times. mdpi.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation (Focus on Methodology)

The definitive structural determination of this compound relies on a combination of advanced spectroscopic and spectrometric methods. Each technique provides unique and complementary information, allowing for the unambiguous assignment of the compound's constitution, connectivity, and stereochemistry. The methodologies described herein are foundational for the characterization of oleanane-type triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to map the carbon skeleton and the precise location of functional groups.

The ¹H-NMR spectrum provides information about the proton environment. Key diagnostic signals for the olean-12-ene (B1638996) skeleton include a characteristic olefinic proton signal for H-12, which typically appears as a triplet. nih.gov The spectrum also displays signals for the proton at C-3, which is attached to a hydroxyl-bearing carbon, and the two diastereotopic protons of the primary hydroxymethyl group at C-24. A notable feature in the ¹H-NMR spectra of oleanane triterpenoids is the presence of multiple singlets in the upfield region, corresponding to the eight tertiary methyl groups of the skeleton. nih.gov

The ¹³C-NMR spectrum, often acquired with proton decoupling, reveals the total number of carbon atoms in the molecule. For this compound, 30 distinct carbon signals are expected. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.gov The two olefinic carbons of the C-12 double bond (C-12 and C-13) are readily identified in the downfield region of the spectrum. Carbons bearing hydroxyl groups, such as C-3 and C-24, are also shifted downfield compared to unsubstituted carbons. kib.ac.cn

Two-dimensional NMR techniques are essential for assigning the signals unequivocally. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within spin systems. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range correlations (typically over two or three bonds) between protons and carbons, which helps to connect the different spin systems and establish the complete carbon framework. redalyc.org For instance, HMBC correlations from the methyl protons to adjacent quaternary carbons are vital for assembling the pentacyclic structure. redalyc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound

| Position | Group | Expected ¹H-NMR Shift (δ, ppm) | Expected ¹³C-NMR Shift (δ, ppm) |

|---|---|---|---|

| 3 | CH-OH | ~3.2 - 3.4 (dd) | ~79.0 |

| 12 | C=CH | ~5.2 - 5.3 (t) | ~122.0 |

| 13 | C=CH | - | ~144.0 |

| 24 | CH₂-OH | ~3.4 and ~4.1 (d each) | ~64.0 |

| 23, 25-27, 29-30 | 8 x CH₃ | ~0.7 - 1.2 (s each) | ~15.0 - 33.0 |

Note: The chemical shifts are approximate and based on data for closely related oleanane triterpenoids. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Analysis (e.g., EI-MS, HRMS, ESI-MS/MS)

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and molecular formula of this compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula as C₃₀H₅₀O₂.

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the molecule. For oleanane-type triterpenoids with a double bond at the C-12 position, the most characteristic fragmentation pathway is a retro-Diels-Alder (rDA) reaction in the C-ring. researchgate.netgummastic.gr This cleavage results in diagnostic fragment ions corresponding to the diene (rings D and E) and the dienophile (rings A and B) portions of the molecule. researchgate.net The ion at m/z 218, corresponding to the rings D/E fragment containing the gem-dimethyl group at C-20, is particularly characteristic. wikipedia.org Another significant fragment is often observed at m/z 203, resulting from the loss of a methyl group from the m/z 218 fragment. gummastic.grresearchgate.net The fragmentation pattern provides definitive evidence for the olean-12-ene skeleton.

Table 2: Characteristic Mass Fragments of this compound in EI-MS

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 442 | [M]⁺ | Molecular Ion |

| 424 | [M - H₂O]⁺ | Loss of one water molecule |

| 409 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 224 | Rings A/B fragment | Dienophile from rDA fragmentation |

| 218 | Rings D/E fragment | Diene from rDA fragmentation (characteristic) |

| 203 | [218 - CH₃]⁺ | Loss of methyl from the rDA diene fragment |

Note: The fragmentation pattern is based on the established behavior of olean-12-ene triterpenoids.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of chemical bonds. vscht.cz The IR spectrum of this compound provides clear evidence for its key functional groups.

The most prominent feature is a strong, broad absorption band in the region of 3200–3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. specac.commasterorganicchemistry.com The broadness of this peak is due to intermolecular hydrogen bonding. The presence of C-O single bonds is confirmed by stretching vibrations in the 1000–1200 cm⁻¹ region. specac.com

The spectrum also shows absorptions corresponding to the hydrocarbon framework. The stretching vibrations of sp³-hybridized C-H bonds in the methyl and methylene groups of the rings appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). vscht.cz The stretching of the sp²-hybridized C-H bond at C-12 is expected to appear at a slightly higher frequency, typically just above 3000 cm⁻¹. vscht.cz A weaker absorption band around 1640–1680 cm⁻¹ can be attributed to the C=C stretching vibration of the double bond in the C-ring. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3550 - 3200 | O-H stretch (broad, strong) | Hydroxyl (-OH) |

| 3080 - 3010 | C-H stretch (medium) | sp² C-H (Olefinic) |

| 2960 - 2850 | C-H stretch (strong) | sp³ C-H (Alkyl) |

| 1680 - 1640 | C=C stretch (weak to medium) | Alkene |

| 1465 - 1375 | C-H bend (medium) | Alkyl |

| 1200 - 1000 | C-O stretch (strong) | Alcohol |

Biosynthetic Pathways and Metabolic Engineering Approaches

Early Precursors and Cyclization Events (e.g., β-amyrin)

The biosynthesis of Olean-12-ene-3,24-diol begins with the cyclization of (3S)-2,3-oxidosqualene, a linear triterpenoid (B12794562) precursor. This complex reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC). acs.orgnih.gov The formation of the pentacyclic oleanane (B1240867) skeleton is a remarkable feat of biocatalysis, creating five rings and eight chiral centers in a single transformation. nih.gov

The process is initiated by a proton attack on the epoxide ring of (3S)-2,3-oxidosqualene, which is folded in a specific chair-chair-chair-boat conformation within the enzyme's active site. rsc.org This triggers a cascade of cyclization and rearrangement reactions through a series of carbocationic intermediates. rsc.org The reaction proceeds with complete regio- and stereospecificity, ultimately leading to the formation of the oleanyl cation. rsc.org This cation then undergoes final rearrangement steps and deprotonation to yield the stable end product, β-amyrin (olean-12-en-3β-ol). rsc.orgnih.gov This molecule serves as the direct precursor for this compound. ebi.ac.uknih.gov

Enzymatic Hydroxylation and Oxidation Steps

Following the initial cyclization, the β-amyrin skeleton undergoes further structural diversification through the action of modifying enzymes. The conversion of β-amyrin to this compound is achieved through a specific hydroxylation event at the C-24 position. ebi.ac.uknih.gov This critical step is catalyzed by a particular class of enzymes, adding to the structural diversity of triterpenoids. nih.gov

Role of Cytochrome P450 Monooxygenases (e.g., CYP93E1, CYP93E2) in C-24 Hydroxylation

The hydroxylation of β-amyrin at the C-24 position is carried out by cytochrome P450-dependent monooxygenases (CYP450s). nih.gov Through functional expression assays in heterologous systems like yeast, specific P450 enzymes have been identified as β-amyrin 24-hydroxylases. ebi.ac.uknih.gov

Notably, CYP93E1 from Glycine max (soybean) was the first identified triterpene hydroxylase cDNA from any plant species. nih.gov When expressed in Saccharomyces cerevisiae, CYP93E1 demonstrated the ability to convert β-amyrin into olean-12-ene-3β,24-diol. nih.govbiocrick.com Similarly, CYP93E2 from the model legume Medicago truncatula has also been characterized as a C-24 hydroxylase of β-amyrin. researchgate.netnih.gov The functional characterization of these enzymes confirmed their direct role in the biosynthetic pathway leading to this compound. nih.govresearchgate.net In planta studies using CRISPR/Cas9 to knock out the CYP93E2 gene in M. truncatula resulted in mutant plants that could no longer produce soyasapogenols derived from 24-hydroxy-β-amyrin, confirming the enzyme's function in vivo. nih.gov

Substrate Specificity and Catalytic Efficiency of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound exhibit specific substrate preferences and varying catalytic efficiencies. The cyclization enzyme, β-amyrin synthase, shows high specificity for (3S)-2,3-oxidosqualene to produce β-amyrin. nih.gov

The subsequent hydroxylation step is also highly specific. Research on CYP93E1 from Glycine max showed that it can hydroxylate both β-amyrin and another triterpene, sophoradiol, at the C-24 position. nih.gov This indicates a degree of substrate flexibility, suggesting its involvement in multiple triterpenoid pathways. nih.gov Conversely, studies on CYP93E orthologs have revealed significant differences in their catalytic efficiency. For instance, when expressed in S. cerevisiae, CYP93E2 from M. truncatula hydroxylated β-amyrin to olean-12-ene-3β,24-diol with very low efficiency compared to other members of the CYP93E subfamily. researchgate.net This highlights that despite high sequence identity, subtle amino acid differences among orthologous enzymes can lead to substantial variations in their catalytic performance. researchgate.net

| Enzyme | Organism of Origin | Function | Substrate(s) | Product(s) | Notes |

|---|---|---|---|---|---|

| β-amyrin synthase (bAS) | Various plants (e.g., Panax ginseng) | Cyclization | (3S)-2,3-Oxidosqualene | β-amyrin | Catalyzes the formation of the pentacyclic triterpene skeleton. nih.gov |

| CYP93E1 | Glycine max (Soybean) | C-24 Hydroxylation | β-amyrin, Sophoradiol | This compound, Soyasapogenol B | First identified plant triterpene hydroxylase cDNA. nih.gov |

| CYP93E2 | Medicago truncatula | C-24 Hydroxylation | β-amyrin | This compound | Exhibits very low catalytic efficiency in yeast expression systems. researchgate.net |

Metabolic Engineering and Synthetic Biology for Enhanced Production

The low abundance of many valuable triterpenoids, including this compound, in their native plant sources has driven the development of metabolic engineering and synthetic biology approaches. nih.gov By reconstructing biosynthetic pathways in microbial hosts, it is possible to achieve scalable and sustainable production. nih.gov

Heterologous Expression Systems (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a widely used and effective chassis for the heterologous production of terpenoids. nih.govnih.gov Its well-characterized genetics, robustness in industrial fermentations, and the presence of the native mevalonate (B85504) (MVA) pathway, which produces the precursors for triterpenoid synthesis, make it an ideal host. oup.com

The complete biosynthetic pathway for this compound has been successfully reconstituted in yeast. This involves co-expressing the genes for β-amyrin synthase and a C-24 hydroxylase, such as CYP93E1. ebi.ac.uknih.govbiocrick.com The engineered yeast strains are capable of converting endogenous precursors into β-amyrin and subsequently hydroxylating it to produce the target diol. nih.gov This demonstrates the feasibility of using microbial cell factories for the de novo synthesis of complex plant natural products. nih.gov

Optimization of Biosynthetic Gene Expression

Several optimization strategies have proven effective:

Codon Optimization: Adapting the codon usage of the plant-derived genes to match the preferred codons of the microbial host can enhance translational efficiency. nih.gov

Upstream Pathway Engineering: Enhancing the supply of the precursor, 2,3-oxidosqualene (B107256), is a critical step. This is often achieved by overexpressing key enzymes in the native yeast mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme. oup.comresearchgate.net

Reductase Partnering: Cytochrome P450 enzymes require a partner, cytochrome P450 reductase (CPR), for electron transfer. Co-expressing a suitable CPR, sometimes from the same plant source as the P450, is crucial for optimal activity. nih.gov

Gene Stacking: Integrating multiple gene copies into the host genome can provide stable, high-level expression and avoid issues related to plasmid instability. sophiapublisher.com

| Strategy | Target | Mechanism of Action | Example/Rationale |

|---|---|---|---|

| Promoter Selection | Transcriptional level | Increases transcription rate of biosynthetic genes. | Using strong glycolytic promoters in yeast to link high gene expression to primary metabolism. researchgate.net |

| Upstream Pathway Enhancement | Precursor Supply | Boosts the pool of 2,3-oxidosqualene available for cyclization. | Overexpression of truncated HMG-CoA reductase (tHMG1) to increase flux through the mevalonate pathway. oup.com |

| Codon Optimization | Translational level | Improves the rate and efficiency of protein synthesis from heterologous genes. | Synthesizing plant CYP450 genes with codons optimized for S. cerevisiae expression. nih.gov |

| CPR Co-expression | Enzyme Activity | Provides the necessary redox partner for P450 catalytic function. | Expressing a plant-derived CPR alongside the plant P450 to ensure efficient electron transfer. nih.gov |

| Transcription Factor Engineering | Global Regulation | Simultaneously upregulates multiple genes within the biosynthetic and central metabolic pathways. | Overexpressing transcription factors like Rap1 in yeast to enhance both precursor supply and heterologous gene expression. researchgate.net |

Engineering Precursor Supply

The efficient biosynthesis of this compound in microbial hosts is fundamentally dependent on a robust supply of its upstream precursors. As a triterpenoid, its synthesis originates from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govlbl.gov In eukaryotic systems such as Saccharomyces cerevisiae, a common chassis for terpenoid production, IPP and DMAPP are produced through the mevalonate (MVA) pathway, which utilizes acetyl-coenzyme A (acetyl-CoA) as the primary starting molecule. lbl.govnih.gov Consequently, metabolic engineering efforts are concentrated on augmenting the intracellular pools of acetyl-CoA and optimizing the MVA pathway to channel carbon flux towards the target molecule.

A primary strategy to enhance triterpenoid production is to increase the availability of cytosolic acetyl-CoA. sciepublish.com This metabolite serves as the direct precursor for the MVA pathway. Various approaches have been developed to boost its supply. One common method involves the manipulation of the pyruvate (B1213749) dehydrogenase (PDH) bypass. sciepublish.comnih.gov In native S. cerevisiae, cytosolic acetyl-CoA is synthesized via a pathway involving pyruvate decarboxylase (PDC), alcohol dehydrogenase (ADH), aldehyde dehydrogenases (ALD), and acetyl-CoA synthetase (ACS). sciepublish.com Engineering this bypass, for instance by overexpressing endogenous enzymes like ALD6 and ACS, can enhance the acetyl-CoA pool. nih.gov

To circumvent the high energy cost associated with the native PDH bypass, which consumes two ATP molecules for each acetyl-CoA formed, researchers have rewired the central carbon metabolism using heterologous enzymes. sciepublish.com For example, introducing non-native enzymes such as acetaldehyde (B116499) dehydrogenase (acylating) and phosphotransacetylase (PTA) can create more energy-efficient pathways for acetyl-CoA synthesis. sciepublish.com Another effective strategy is to engineer pathways related to fatty acid metabolism. The β-oxidation of fatty acids is a natural source of acetyl-CoA, and enhancing this pathway can significantly increase its availability for triterpenoid synthesis. researchgate.net

Once the supply of acetyl-CoA is enhanced, the next crucial step is to optimize the MVA pathway to efficiently convert it into IPP and DMAPP. A widely used approach is the overexpression of key enzymes in the pathway, particularly HMG-CoA reductase (HMGR), which is a major rate-limiting step. nih.govsciepublish.com Truncating the N-terminal membrane anchor of HMGR (tHMGR) can further improve its activity and stability, leading to a greater flux towards isoprenoid precursors. sciepublish.com

The following tables summarize key research findings on engineering precursor supply for the production of triterpenoids and other acetyl-CoA-derived molecules, which are directly applicable to enhancing the synthesis of this compound.

Table 1: Metabolic Engineering Strategies to Enhance Acetyl-CoA Supply

| Host Organism | Engineering Strategy | Key Genes/Enzymes | Target Product | Observed Improvement | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Combined overexpression of PanK and introduction of PDH bypass | PanK, ALD6, SeAcsL641P | Naringenin | 24.4-fold increase in titer | nih.gov |

| Yarrowia lipolytica | Engineering of acetyl-CoA generation module (ATP citrate (B86180) lyase pathway) | ACL1, ACL2 | β-Amyrin | 47-fold improvement (final strain) | researchgate.net |

| Saccharomyces cerevisiae | Rewiring central carbon metabolism for lower ATP cost | A-ALD, xPK, PTA, NADH-HMGR | β-Farnesene | 25% increase in production | sciepublish.com |

Table 2: Metabolic Engineering of the Mevalonate (MVA) Pathway

| Host Organism | Engineering Strategy | Key Genes/Enzymes | Target Product | Observed Improvement | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Introduction of an exogenous MVA pathway | Full heterologous MVA pathway | cis-Abienol | 31-fold increase in yield compared to native MEP pathway | acs.org |

| Escherichia coli | Introduction of an exogenous MVA pathway | Full heterologous MVA pathway | Longifolene | Achieved production of 2.64 mg/L | nih.gov |

| Saccharomyces cerevisiae | Upregulation of the MVA pathway | HMG-CoA reductase (HMGR) | General Terpenoids | Widely used approach to improve IPP and DMAPP supply | nih.govsciepublish.com |

By systematically enhancing the supply of acetyl-CoA and optimizing the MVA pathway, a significant increase in the metabolic flux towards the synthesis of 2,3-oxidosqualene, the direct precursor to β-amyrin and subsequently this compound, can be achieved. These precursor engineering strategies are foundational for developing commercially viable microbial strains for the production of this and other valuable triterpenoids.

Chemical Synthesis and Semi Synthetic Derivatization Strategies

Total Synthesis Methodologies

The challenges in a hypothetical total synthesis would include the stereocontrolled construction of the transfused five-ring system and the regioselective installation of the various functional groups, including the hydroxyl groups at C-3 and C-24, and the double bond at C-12. Given these hurdles, the focus of synthetic efforts has logically shifted towards the modification of readily available natural triterpenoids.

Semi-synthetic Transformations from Related Triterpenoids (e.g., Oleanolic Acid)

The most practical and widely employed route to Olean-12-ene-3,24-diol and its derivatives is through the semi-synthesis from oleanolic acid. Oleanolic acid is a naturally abundant pentacyclic triterpenoid (B12794562) that shares the same core structure as this compound, with the key difference being a carboxylic acid group at the C-28 position instead of a primary alcohol. mdpi.com

A crucial step in the semi-synthesis of oleanane-type diols from oleanolic acid is the selective reduction of the C-28 carboxylic acid to a primary alcohol. This transformation yields erythrodiol (B191199) (Olean-12-ene-3,28-diol), a closely related isomer of the target compound. nih.gov A common and effective reagent for this reduction is lithium aluminium hydride (LiAlH₄). nih.gov The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

While the direct precursor to this compound would be a C-24 carboxylic acid-containing triterpenoid, the principles of selective reduction remain the same. The conversion of a methyl group at C-24 to a primary alcohol can also be achieved through microbial transformation. Certain microorganisms possess cytochrome P450 enzymes capable of regioselective hydroxylation of the triterpenoid skeleton. mdpi.com For instance, biotransformation studies have shown that specific microbial strains can introduce a hydroxyl group at the C-24 position of β-amyrin, a precursor to the oleanane (B1240867) skeleton. mdpi.com This biosynthetic approach offers an alternative to traditional chemical methods for accessing 24-hydroxy triterpenoids.

Table 1: Key Transformations in the Semi-synthesis of Oleanane Diols

| Starting Material | Target Functional Group | Reagents and Conditions | Product |

|---|---|---|---|

| Oleanolic Acid | C-28 Primary Alcohol | LiAlH₄ in anhydrous ether/THF | Erythrodiol |

| β-amyrin | C-24 Hydroxyl | Microbial transformation (e.g., with CYP93E2 expressing yeasts) | 24-hydroxy-β-amyrin |

Further modifications of the this compound scaffold can be achieved through regioselective oxidation and functional group interconversions. The hydroxyl groups at C-3 and C-24 offer sites for such transformations. For instance, selective oxidation of the secondary hydroxyl group at C-3 to a ketone can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The primary hydroxyl group at C-24 could be oxidized to an aldehyde or a carboxylic acid depending on the reaction conditions and the choice of oxidant.

Biomimetic oxidation studies on related oleanane triterpenoids have demonstrated that it is possible to introduce additional hydroxyl groups or other oxygenated functionalities at various positions on the triterpenoid backbone. researchgate.net These reactions often employ metalloporphyrin catalysts to mimic the action of cytochrome P450 enzymes. researchgate.net Such methodologies could potentially be applied to this compound to generate novel derivatives with diverse biological activities.

Designed Derivatization for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the biological activity of the compound, which is essential for the development of new therapeutic agents. researchgate.net

The hydroxyl groups at C-3 and C-24 are primary targets for chemical modification. The reactivity of these hydroxyl groups can be modulated to achieve selective derivatization. For example, the C-3 secondary hydroxyl group is generally more sterically hindered than the C-24 primary hydroxyl group, which can allow for selective reactions at the C-24 position under carefully controlled conditions.

Modifications can include acylation to form esters or alkylation to form ethers. The introduction of different functional groups at these positions can significantly impact the compound's polarity, solubility, and ability to interact with biological targets. SAR studies on other oleanane triterpenoids have shown that the nature of the substituent at the C-3 position can dramatically affect cytotoxicity and other biological activities. nih.gov For instance, the presence of a hydroxyl group at the C-24 position has been found to enhance the cytotoxicity of some barrigenol-like triterpenoids. nih.gov

The formation of ester and ether linkages at the C-3 and C-24 hydroxyl groups is a common strategy in SAR studies of triterpenoids. Esters are typically synthesized by reacting the alcohol with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. Ethers can be prepared via Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These derivatizations allow for the systematic exploration of the effects of different substituents on biological activity. For example, introducing bulky or electron-withdrawing groups can probe the steric and electronic requirements of the biological target. Furthermore, the incorporation of functionalities that can engage in specific interactions, such as hydrogen bonding or ionic interactions, can lead to the discovery of more potent and selective compounds. nih.gov

Table 2: Common Derivatization Reactions for SAR Studies of Oleanane Diols

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Esterification | Acyl chloride/anhydride, base (e.g., pyridine) | Ester |

| Etherification | Base (e.g., NaH), alkyl halide | Ether |

| Oxidation | PCC, Dess-Martin periodinane | Ketone (at C-3), Aldehyde (at C-24) |

Exploration of Side Chain Effects (e.g., long-chain fatty acids at C-3)

The strategic modification of the this compound scaffold through the introduction of side chains, particularly the esterification of the C-3 hydroxyl group with long-chain fatty acids, represents a key area of investigation in the semi-synthetic derivatization of this triterpenoid. This approach is primarily aimed at modulating the lipophilicity of the parent molecule, which can, in turn, influence its physicochemical properties and biological interactions. The C-3 position is a common target for such modifications due to the accessibility of its secondary hydroxyl group.

The esterification process typically involves the reaction of this compound with a fatty acid or its more reactive acyl chloride derivative. To ensure selectivity for the C-3 hydroxyl group over the primary hydroxyl at C-24, a protection-deprotection strategy is often employed. This involves selectively protecting the C-24 primary alcohol, for instance, as a silyl (B83357) ether, followed by the acylation of the C-3 hydroxyl group. The final step is the removal of the protecting group to yield the desired 3-O-acyl-olean-12-ene-3,24-diol.

Research in the broader field of oleanane triterpenoids has demonstrated the viability of this synthetic route. For example, a similar strategy was successfully used for the synthesis of olean-12-en-28-ol, 3β-pentacosanoate, a derivative of a closely related triterpenoid. acs.orgnih.gov In this case, the primary alcohol at the C-17 position was selectively protected before the C-3 hydroxyl group was esterified with pentacosanoyl chloride. acs.orgnih.gov This highlights a feasible pathway for the selective acylation of the C-3 position of this compound.

While extensive comparative studies on a series of long-chain fatty acid esters of this compound are not widely documented in publicly available literature, the principle of this derivatization is well-established. The introduction of long-chain fatty acids, such as palmitic acid, stearic acid, or the very-long-chain pentacosanoic acid, significantly increases the lipophilicity of the resulting ester compared to the parent diol. acs.orgnih.gov This alteration of the molecule's polarity is a fundamental strategy in medicinal chemistry to potentially enhance properties such as membrane permeability.

The table below illustrates the structural variations resulting from the esterification of this compound with different long-chain fatty acids, based on established synthetic principles within the oleanane triterpenoid family.

| Derivative Name | Fatty Acid Side Chain | Fatty Acid Structure | Number of Carbons |

| 3-O-Palmitoyl-olean-12-ene-3,24-diol | Palmitic acid | CH₃(CH₂)₁₄COOH | 16 |

| 3-O-Stearoyl-olean-12-ene-3,24-diol | Stearic acid | CH₃(CH₂)₁₆COOH | 18 |

| 3-O-Pentacosanoyl-olean-12-ene-3,24-diol | Pentacosanoic acid | CH₃(CH₂)₂₃COOH | 25 |

The selection of the fatty acid chain length and degree of saturation provides a tool for fine-tuning the physicochemical characteristics of the this compound derivatives. The biological significance of such modifications is an area of active research, with studies on related triterpenoids suggesting that the nature of the C-3 side chain can play a crucial role in their activity. acs.orgnih.gov

Structure Activity Relationship Sar Investigations

Impact of Core Oleanane (B1240867) Skeleton Modifications on Biological Interactions

The rigid pentacyclic structure of the oleanane skeleton is fundamental to the biological activity of Olean-12-ene-3,24-diol. This core structure provides a precise three-dimensional arrangement of functional groups that can interact with biological targets. Modifications to this skeleton, even minor ones, can significantly alter the compound's efficacy and selectivity.

Key structural features of the oleanane skeleton that are critical for its biological activity include the double bond at the C12-C13 position and the stereochemistry of the ring junctions. The Δ-12 double bond is a common feature in many biologically active oleanane triterpenoids and is thought to be important for certain activities. medchemexpress.com Alterations to this double bond, such as saturation or the introduction of additional functional groups in its vicinity, can modulate the biological profile of the molecule.

While specific studies on modifications to the core skeleton of this compound are not extensively documented, research on analogous oleanane triterpenoids indicates that the integrity of the pentacyclic core is generally essential for retaining biological activity. sinica.edu.tw

Influence of Stereochemistry and Position of Hydroxyl Groups on Activity

The number, position, and stereochemistry of hydroxyl (-OH) groups on the oleanane skeleton are paramount in defining the biological activity of compounds like this compound. This compound possesses two hydroxyl groups, one at the C-3 position and another at the C-24 position.

The 3β-hydroxyl group is a common feature in many bioactive triterpenoids and is often a key site for interaction with biological targets, frequently forming hydrogen bonds within receptor binding sites. The orientation of this hydroxyl group (β- or α-epimer) can have a profound impact on activity. In many oleanane triterpenoids, the β-configuration at C-3 is crucial for their pharmacological effects.

The presence and position of the second hydroxyl group at C-24 distinguishes this compound from other common oleanane triterpenoids like oleanolic acid (which has a carboxylic acid at C-28) or erythrodiol (B191199) (with a hydroxyl group at C-28). The C-24 hydroxyl group is located on the A-ring of the triterpenoid (B12794562) skeleton. Its presence can influence the molecule's polarity and its ability to form additional hydrogen bonds, potentially leading to a unique biological activity profile compared to other oleananes.

Studies on related oleanane triterpenoids have shown that the introduction of additional hydroxyl groups can either enhance or diminish biological activity depending on their position and stereochemistry. For instance, in some series of oleanane derivatives, hydroxylation at specific positions has been shown to increase cytotoxic or anti-inflammatory effects, while in other cases, it can lead to a loss of activity. nih.gov

The relative stereochemistry between the 3β-hydroxyl and the 24-hydroxyl groups in this compound creates a specific spatial arrangement that will dictate its binding affinity and selectivity for its biological targets.

Correlation between Functional Group Derivatization and Mechanistic Biological Effects

The derivatization of the hydroxyl groups in this compound represents a key strategy for modulating its biological activity. Common derivatization approaches for triterpenoids include acetylation, glycosylation, and esterification, which can alter the compound's physicochemical properties such as lipophilicity, solubility, and bioavailability, thereby influencing its mechanistic effects.

Acetylation: The conversion of the hydroxyl groups to acetyl esters is a common modification. Acetylation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. In some oleanane derivatives, acetylation of the C-3 hydroxyl group has been shown to modify cytotoxic and anti-inflammatory activities. researchgate.net

Glycosylation: The attachment of sugar moieties to the hydroxyl groups to form saponins (B1172615) can dramatically alter the biological properties of the parent triterpenoid. Glycosylation increases water solubility and can influence the mechanism of action, sometimes leading to enhanced cytotoxicity or other pharmacological effects. The type, number, and linkage of the sugar units are all critical determinants of the final biological activity. sinica.edu.tw

Esterification: Esterification of the hydroxyl groups with various acids can also be used to create prodrugs or to enhance specific biological activities. For example, esterification with amino acids or other small molecules can improve pharmacokinetic properties or target the compound to specific tissues or cells.

The table below illustrates hypothetical derivatizations of this compound and their potential impact on biological activity, based on general principles observed in oleanane triterpenoid SAR studies.

| Derivative of this compound | Modification | Potential Impact on Biological Activity |

| 3-O-acetyl-olean-12-ene-24-ol | Acetylation of the C-3 hydroxyl group | Increased lipophilicity, potentially altered cell permeability and cytotoxicity. |

| 24-O-acetyl-olean-12-ene-3-ol | Acetylation of the C-24 hydroxyl group | Altered polarity and hydrogen bonding capacity, potentially modifying target selectivity. |

| 3,24-di-O-acetyl-olean-12-ene | Acetylation of both hydroxyl groups | Significant increase in lipophilicity, which may affect solubility and bioavailability. |

| 3-O-glucosyl-olean-12-ene-24-ol | Glycosylation at the C-3 position | Increased water solubility, formation of a saponin (B1150181) with potentially different biological targets and enhanced bioavailability. |

Computational Chemistry Approaches in SAR Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating the SAR of molecules like this compound, especially when experimental data is limited. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into the molecular basis of biological activity.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives within the active site of a biological target, such as an enzyme or a receptor. By analyzing the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can hypothesize which functional groups are essential for binding and how structural modifications might affect affinity. For instance, docking studies could reveal the importance of the C-3 and C-24 hydroxyl groups in anchoring the molecule within a binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its biological target over time. These simulations can assess the stability of the ligand-protein complex and reveal subtle conformational changes that may be important for biological activity. This can help to validate the binding modes predicted by molecular docking and provide a more detailed understanding of the mechanism of action at the molecular level.

While specific computational studies on this compound are not widely reported, the application of these methods to the broader class of oleanane triterpenoids has been instrumental in elucidating their mechanisms of action and guiding the design of new therapeutic agents. researchgate.net

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Anti-inflammatory Mechanisms

The anti-inflammatory properties of Olean-12-ene-3,24-diol and its derivatives are attributed to their ability to modulate key components of the inflammatory cascade. Research has highlighted its multi-faceted approach, from interfering with pro-inflammatory signaling to inhibiting enzymes that synthesize inflammatory mediators and regulating the expression of cytokines and chemokines.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. Oleanane (B1240867) triterpenoids have been shown to effectively suppress this pathway. Synthetic derivatives of oleanolic acid, a structurally related compound, have demonstrated the ability to inhibit the growth and induce apoptosis in cancer cells by targeting pro-survival signaling proteins, including NF-κB. nih.gov This modulation is crucial in halting the transcription of numerous pro-inflammatory genes. The anti-inflammatory effects of these compounds are often linked to their capacity to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.

| Compound | Model System | Observed Effect on NF-κB Pathway | Reference |

|---|---|---|---|

| Oleanolic Acid Derivatives | Cancer Cell Lines | Inhibition of NF-κB signaling proteins | nih.gov |

This compound and related triterpenoids exert their anti-inflammatory effects by directly inhibiting the activity of enzymes responsible for producing pro-inflammatory mediators. Enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX) are critical in the synthesis of leukotrienes and prostaglandins, respectively, which are potent inflammatory molecules. Furthermore, inducible nitric oxide synthase (iNOS) produces nitric oxide, a key inflammatory mediator. While specific IC50 values for this compound are not detailed in the provided search results, the broader class of oleanane triterpenoids is known for these inhibitory activities.

A critical aspect of the anti-inflammatory action of oleanane triterpenoids involves the regulation of cytokine and chemokine expression. In a pre-clinical model of experimental autoimmune encephalomyelitis, a derivative of a similar oleanane triterpenoid (B12794562), olean-12-en-28-ol, 3β-pentacosanoate (OPCA), significantly down-regulated the serum levels of several pro-inflammatory cytokines and chemokines. nih.gov These included Th1 cytokines (TNF-α, INFG, IL-2), a Th17 cytokine (IL-17), monokines (IL-1B, IL-6), and peripheral chemokines (IL-3, FASL, G-CSF, CXCL1, CCL5). nih.gov This broad suppression of inflammatory mediators highlights the potent immunomodulatory capacity of this class of compounds. acs.org

| Cytokine/Chemokine Category | Specific Mediators Down-regulated | Reference |

|---|---|---|

| Th1 Cytokines | TNF-α, INFG, IL-2 | nih.gov |

| Th17 Cytokines | IL-17 | nih.gov |

| Monokines | IL-1B, IL-6 | nih.gov |

| Peripheral Chemokines | IL-3, FASL, G-CSF, CXCL1, CCL5 | nih.gov |

Antiproliferative and Apoptosis-Inducing Mechanisms in Cell Lines

In addition to its anti-inflammatory effects, this compound and its analogs have demonstrated significant potential as antiproliferative agents. Their mechanisms of action in cancer cell lines primarily involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A key mechanism through which oleanane triterpenoids induce cancer cell death is through the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated intracellular ROS levels can lead to oxidative stress, which in turn triggers the intrinsic apoptotic pathway. mdpi.com Studies on synthetic oleanane triterpenoids have shown that they can induce apoptosis in prostate and ovarian cancer cells, and this effect is associated with an increase in ROS. nih.govnih.gov This ROS-mediated apoptosis is often characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Pre-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to block the apoptosis-inducing effects of these compounds, confirming the pivotal role of ROS. nih.govnih.gov

| Apoptotic Event | Observation | Reference |

|---|---|---|

| ROS Generation | Increased intracellular ROS levels | nih.govnih.gov |

| Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | nih.gov |

| Cytochrome c Release | Release of cytochrome c from mitochondria | nih.gov |

| Caspase Activation | Activation of procaspases-3, -8, and -9 | nih.gov |

Another important antiproliferative mechanism of oleanane triterpenoids is their ability to induce cell cycle arrest, often at the G1 phase. dovepress.com This prevents cancer cells from progressing through the cell division cycle and replicating their DNA. The induction of G1 arrest is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/Cip1 and p27/Kip1. nih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. For instance, the inhibition of CDK2 and CDK4 activities has been observed following treatment with related compounds. nih.gov This arrest in the G1 phase provides a window for the cell to either repair DNA damage or undergo apoptosis.

Modulation of Angiogenesis and Metastasis in Cellular Models

Research into the direct effects of this compound on angiogenesis and metastasis is still in its early stages. However, studies on structurally related oleanane triterpenoids provide significant insights into the potential mechanisms by which this compound class may inhibit these critical cancer progression processes. Oleanane triterpenoids have been shown to modulate key signaling pathways involved in cell migration, invasion, and the formation of new blood vessels.

One of the primary mechanisms by which oleanane triterpenoids are thought to exert their anti-angiogenic effects is through the inhibition of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. For instance, oleanolic acid, a closely related triterpenoid, has been found to inhibit VEGF-induced proliferation and angiogenesis in human umbilical vein endothelial cells (HUVECs) by targeting VEGFR2 activation cjnmcpu.comcjnmcpu.com. This inhibition of the VEGF/VEGFR2 signaling pathway is a crucial therapeutic target for preventing tumor-induced neovascularization cjnmcpu.comcjnmcpu.com.

Furthermore, oleanane triterpenoids have been observed to modulate the activity of matrix metalloproteinases (MMPs), enzymes that are critical for the degradation of the extracellular matrix, a key step in both angiogenesis and tumor cell invasion. Synthetic oleanane triterpenoids have been shown to suppress the gelatinase signaling axis, which includes MMP-2 and MMP-9, thereby inhibiting the adhesion, migration, and invasion of highly metastatic melanoma cells nih.gov.

While direct evidence for this compound is pending, the activities of its analogues suggest a strong potential for inhibiting angiogenesis and metastasis through the modulation of these critical pathways.

Table 1: Effects of Related Oleanane Triterpenoids on Angiogenesis and Metastasis Markers

| Compound | Cell Line | Key Findings | Reference |

| Oleanolic Acid | HUVECs | Inhibited VEGF-induced proliferation and angiogenesis via VEGFR2. | cjnmcpu.comcjnmcpu.com |

| Synthetic Oleanane Triterpenoid (CDDO-Im) | B16F1 Melanoma | Decreased liver metastasis. | nih.gov |

| Amooranin (AMR-Me) | B16F10 Melanoma | Suppressed adhesion, migration, and invasion by modulating gelatinase signaling. | nih.gov |

Antioxidant Mechanisms

Reactive Oxygen Species (ROS) Scavenging

The antioxidant properties of oleanane triterpenoids are a significant aspect of their therapeutic potential. These compounds can directly neutralize reactive oxygen species (ROS), thus mitigating cellular damage caused by oxidative stress. While specific studies on the ROS scavenging activity of this compound are limited, research on other oleanane derivatives demonstrates this capability.

For example, a study on an olean-12-en-28-butanol derivative isolated from Viscum continuum showed significant antioxidant potential in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Triterpenoids, as a class, are recognized for their ability to either induce or inhibit ROS, depending on the cellular context, which allows them to modulate a variety of cellular signaling pathways nih.gov. The structural features of these compounds, including the presence of hydroxyl groups, contribute to their ability to donate electrons and stabilize free radicals.

The capacity of oleanane triterpenoids to scavenge ROS is a key component of their protective effects against a range of pathologies driven by oxidative stress nih.gov.

Activation of Antioxidant Defense Pathways (e.g., Nrf2 pathway)

Beyond direct ROS scavenging, a more profound antioxidant mechanism of oleanane triterpenoids involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as the "master regulator" of the antioxidant response mdpi.comnih.gov.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative or electrophilic stress, or upon interaction with Nrf2 activators like oleanane triterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus nih.gov. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription nih.gov.

These Nrf2-responsive genes encode for a variety of protective proteins, including:

Phase II detoxifying enzymes: Such as NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).

Antioxidant enzymes: Such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase.

Synthetic oleanane triterpenoids are among the most potent known inducers of the Nrf2 pathway nih.gov. For instance, the synthetic oleanane triterpenoid CDDO-imidazolide (CDDO-Im) has been shown to be a powerful activator of the Nrf2 signaling pathway, leading to the induction of numerous Nrf2-target genes mdpi.com. This activation of the endogenous antioxidant defense system provides a robust and sustained protection against oxidative stress.

Neuroprotective Mechanisms (Drawing insights from related oleanane triterpenoids)

Preservation of Blood-Brain Barrier Integrity in Disease Models

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a key pathological feature of many neurological diseases.

Studies on oleanane triterpenoids have demonstrated their ability to protect and maintain the integrity of the BBB in preclinical models of neurological disorders. For example, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with olean-12-en-28-ol, 3β-pentacosanoate (OPCA), a derivative of oleanolic acid, was shown to protect the integrity of the blood-brain barrier. This protective effect is crucial for preventing the infiltration of inflammatory cells and other harmful substances into the central nervous system.

The mechanism underlying this protection is thought to involve the upregulation of tight junction proteins, such as occludin and claudin-5, which are essential for maintaining the structural and functional integrity of the BBB. By preserving the integrity of these tight junctions, oleanane triterpenoids can mitigate neuroinflammation and the subsequent neuronal damage.

Promotion of Remyelination Processes (e.g., elevation of PLP, MBP, MAG gene expression)

Demyelination, the loss of the myelin sheath that insulates nerve fibers, is a hallmark of several debilitating neurological diseases, including multiple sclerosis. Promoting remyelination is a key therapeutic strategy to restore neuronal function and prevent axonal degeneration.

Intriguingly, certain oleanane triterpenoids have shown promise in promoting remyelination. A comprehensive in vivo study on olean-12-en-28-ol, 3β-pentacosanoate (OPCA) in an EAE mouse model demonstrated a significant elevation in the expression of key myelin-related genes.

Table 2: Effect of Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) on Myelin-Related Gene Expression in EAE Model

| Gene | Function | Effect of OPCA Treatment |

| PLP (Proteolipid protein) | The most abundant protein in central nervous system myelin. | Significantly elevated expression. mdpi.com |

| MBP (Myelin basic protein) | Essential for the formation and maintenance of the myelin sheath. | Significantly elevated expression. mdpi.com |

| MAG (Myelin-associated glycoprotein) | Involved in the initial stages of myelination and in maintaining the axon-myelin interaction. | Significantly elevated expression. mdpi.com |

These findings strongly suggest that oleanane triterpenoids like OPCA can create a conducive environment for remyelination by stimulating the expression of essential myelin proteins mdpi.com. This effect, combined with their anti-inflammatory and neuroprotective properties, makes them promising candidates for the development of therapies for demyelinating diseases.

Reduction of Neuroinflammation

Currently, there is a notable absence of published preclinical studies specifically investigating the mechanistic role of this compound in the reduction of neuroinflammation. While the broader class of oleanane triterpenoids has been a subject of interest for their anti-inflammatory properties, dedicated research on the direct effects of this compound on neuroinflammatory pathways in in vitro or in vivo models is not available in the current scientific literature. Therefore, no specific mechanisms of action, such as the modulation of glial cell activation or the inhibition of pro-inflammatory cytokine production, have been elucidated for this particular compound.

Table 1: Preclinical Studies on the Neuroinflammatory Effects of this compound :--

| Model System | Key Mechanistic Findings | Outcome |

|---|---|---|

| No data available | No data available | No data available |

Enzyme Modulation

There is a lack of specific research on the enzyme-modulating activities of this compound. For instance, while related compounds such as olean-12-en-3-one (B196042) have been investigated for activities like urease inhibition, there are no available studies that specifically explore the inhibitory or modulatory effects of this compound on this or any other enzyme. Consequently, its potential mechanisms of enzyme interaction, target enzymes, and structure-activity relationships in this context remain uninvestigated.

Table 2: Enzyme Modulation by this compound :--

| Enzyme Target | Model System | Mechanism of Action | Inhibitory Concentration (IC50) |

|---|---|---|---|

| No data available | No data available | No data available | No data available |

Immunomodulatory Effects

Preclinical investigations into the specific immunomodulatory effects of this compound are not found in the current body of scientific literature. There are no available studies detailing its impact on the normalization of pro- and anti-inflammatory balances in relevant in vitro or in vivo models. The potential of this compound to influence immune cell proliferation, differentiation, or cytokine profiles has not been reported.

Table 3: Immunomodulatory Effects of this compound in Preclinical Models :--

| Model | Effect on Pro-inflammatory Markers | Effect on Anti-inflammatory Markers | Proposed Mechanism |

|---|---|---|---|

| No data available | No data available | No data available | No data available |

Other Reported Biological Activities in Research Contexts

While the broader class of triterpenoids is known for a variety of biological activities, there is a scarcity of research specifically exploring the mechanisms behind other potential activities of this compound.

Antimicrobial Activity: There are no specific studies detailing the antimicrobial properties of this compound or the mechanisms by which it might act against bacteria, fungi, or other microbes.

Hepatoprotective Activity: Mechanistic studies on the potential hepatoprotective effects of this compound in preclinical models of liver injury are not available in the current scientific literature.

Pre Clinical Pharmacological and Research Model Studies

In Vitro Cellular Models for Specific Mechanistic Studies

Currently, there is a scarcity of published research detailing the use of in vitro cellular models to investigate the specific mechanisms of action of Olean-12-ene-3,24-diol. While related oleanane (B1240867) triterpenoids have been a subject of such studies, the specific data for this compound remains largely unavailable.

Specific information regarding the selection of cell lines and the corresponding culture conditions utilized for the study of this compound is not detailed in the available scientific literature.

Comprehensive dose-response profiling to establish the mechanistic effect thresholds of this compound in various cellular models has not been reported in the reviewed scientific literature.

In Vivo Animal Models for Mechanistic Validation

Detailed in vivo studies in animal models to validate the pharmacological mechanisms of this compound are not prominently featured in the current body of scientific research.

There is no available scientific literature describing the use of rodent models of inflammation, such as the carrageenan-induced paw edema model, to specifically assess the anti-inflammatory potential of this compound.

There are no published studies investigating the therapeutic or neuroprotective effects of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model. It is important to note that a structurally related compound, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has been investigated in the EAE mouse model, where it demonstrated anti-inflammatory and remyelinating properties. nih.govacs.orgnih.gov However, these findings are specific to OPCA and cannot be extrapolated to this compound without direct experimental evidence.

In line with the absence of in vivo studies, there is no data available on the assessment of molecular and cellular biomarkers in animal tissues following the administration of this compound. For the related compound OPCA, research in the EAE model has included the analysis of inflammatory markers such as TNF-α and IL-6, the chemokine CCL5, and key proteins involved in myelination like MBP, MAG, and PLP. nih.govnih.gov

Data Tables

Table 1: In Vitro Cellular Models for Mechanistic Studies of this compound

| Cell Line | Culture Conditions | Dose-Response Data | Mechanistic Effect Thresholds |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vivo Animal Models for Mechanistic Validation of this compound

| Animal Model | Key Findings |

| Rodent Models of Inflammation (e.g., paw edema) | No studies reported. |

| Experimental Autoimmune Encephalomyelitis (EAE) | No studies reported for this compound. |

Table 3: Assessment of Biomarkers for this compound in Animal Tissues

| Tissue Type | Molecular Biomarkers Assessed | Cellular Biomarkers Assessed |

| Data Not Available | Data Not Available | Data Not Available |

Research into Compound Stability in Biological Matrices (e.g., pH stability)

Comprehensive searches of scientific literature and preclinical research databases did not yield specific studies evaluating the stability of this compound in various biological matrices or under different pH conditions.

While stability is a critical parameter in preclinical pharmacology, defining a compound's shelf-life in experimental solutions and its persistence in biological samples like plasma, serum, or microsomal preparations, no dedicated research detailing the degradation kinetics, half-life, or pH-dependent stability profile for this compound is currently available.

General methodologies for assessing the stability of natural compounds involve incubating the substance in matrices such as plasma or liver microsomes and monitoring its concentration over time using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Similarly, pH stability is typically assessed by incubating the compound in buffer solutions of varying pH that mimic physiological conditions (e.g., gastric or intestinal pH) and analyzing for degradation.

However, no such data has been published specifically for this compound. Therefore, no data tables or detailed research findings on its stability can be presented at this time. Further research is required to characterize the stability profile of this compound.

Analytical Methodologies for Research Application

Mass Spectrometry-Based Quantification in Biological Samples from Research Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, serum, and tissue homogenates from research models. nih.gov This technique offers high sensitivity, specificity, and a wide dynamic range, allowing for the accurate measurement of low concentrations of Olean-12-ene-3,24-diol and its potential metabolites.

The method typically involves protein precipitation from the biological sample, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances. The extract is then injected into the LC-MS/MS system. The compound is separated from other matrix components by reverse-phase HPLC and then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. cellbiopharm.com

Below is a representative table of LC-MS/MS parameters that could be developed for the quantification of this compound in a biological matrix like rat plasma.

| Parameter | LC-MS/MS |

| LC System | UHPLC or HPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Flow Rate | 0.3-0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M+Na]+ or [M-H]- |

| Product Ion (Q3) | Specific fragment ions |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of this compound |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) |

This table outlines a general approach for developing a quantitative LC-MS/MS method for this compound in biological samples.

Spectrophotometric and Spectrofluorometric Assays for Biological Activity Monitoring

Spectrophotometric and spectrofluorometric assays are valuable tools for monitoring the biological activity of this compound in a high-throughput and cost-effective manner. These assays are typically used to assess activities such as antioxidant potential or enzyme inhibition.

For example, the antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this spectrophotometric assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm). nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Enzyme inhibition assays can also be performed using spectrophotometric or spectrofluorometric methods. For instance, if this compound is being investigated as a lipase (B570770) inhibitor, a fluorometric assay using a substrate like methyl-umbelliferyl butyrate (B1204436) can be employed. chimia.ch The enzymatic cleavage of the substrate releases a fluorescent product, and the inhibition of the enzyme by this compound would result in a decrease in the fluorescence signal.

| Assay Type | Principle | Detection Method | Typical Application |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change. | Spectrophotometry (Absorbance at ~517 nm) | Assessment of antioxidant activity. |

| Enzyme Inhibition Assay (e.g., Lipase) | Measures the inhibition of enzyme activity by monitoring the formation of a colored or fluorescent product from a specific substrate. | Spectrophotometry or Spectrofluorometry | Screening for enzyme inhibitors. |

| Nitric Oxide Scavenging Assay | Measures the ability of the compound to scavenge nitric oxide radicals, often detected by the Griess reaction. | Spectrophotometry (Absorbance at ~540 nm) | Assessment of anti-inflammatory potential. |

This table provides examples of spectrophotometric and spectrofluorometric assays that can be used to monitor the biological activity of this compound.

Development of Robust and Reproducible Analytical Protocols